molecular formula C20H22ClNO B5713996 4-benzyl-1-(2-chloro-4-methylbenzoyl)piperidine

4-benzyl-1-(2-chloro-4-methylbenzoyl)piperidine

Cat. No. B5713996
M. Wt: 327.8 g/mol
InChI Key: AYMFZZDWHYNXOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-1-(2-chloro-4-methylbenzoyl)piperidine is a synthetic compound that belongs to the family of piperidine derivatives. It has gained significant attention in recent years due to its potential applications in scientific research. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 4-benzyl-1-(2-chloro-4-methylbenzoyl)piperidine involves its interaction with the dopamine transporter. It acts as a dopamine transporter blocker, preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can result in increased dopamine signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its interaction with the dopamine transporter. It has been shown to increase dopamine levels in the brain, which can result in increased motivation, reward-seeking behavior, and attention. It has also been shown to decrease the activity of the prefrontal cortex, which can result in impaired decision-making and impulse control.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-benzyl-1-(2-chloro-4-methylbenzoyl)piperidine in lab experiments is its specificity for the dopamine transporter. This makes it a useful tool for studying the function of this transporter. However, one of the limitations is that it is a synthetic compound and may not accurately reflect the effects of natural compounds on the dopamine transporter.

Future Directions

There are several future directions for the study of 4-benzyl-1-(2-chloro-4-methylbenzoyl)piperidine. One area of interest is its potential use in the treatment of drug addiction and ADHD. It has also been suggested that it may have applications in the treatment of other psychiatric disorders, such as depression and schizophrenia. Further research is needed to fully understand the potential applications of this compound. Additionally, there is a need for the development of more specific and selective compounds that can target the dopamine transporter with greater precision.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in recent years for its potential applications in scientific research. It has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. Further research is needed to fully understand the potential applications of this compound and to develop more specific and selective compounds that can target the dopamine transporter with greater precision.

Synthesis Methods

The synthesis of 4-benzyl-1-(2-chloro-4-methylbenzoyl)piperidine involves the reaction of 2-chloro-4-methylbenzoyl chloride with benzylpiperidine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography to obtain a pure compound.

Scientific Research Applications

4-benzyl-1-(2-chloro-4-methylbenzoyl)piperidine has been studied for its potential applications in scientific research. It has been shown to have an affinity for the dopamine transporter and can be used to study the function of this transporter. It has also been studied for its potential use in the treatment of drug addiction and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(2-chloro-4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO/c1-15-7-8-18(19(21)13-15)20(23)22-11-9-17(10-12-22)14-16-5-3-2-4-6-16/h2-8,13,17H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMFZZDWHYNXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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